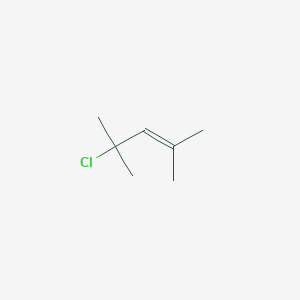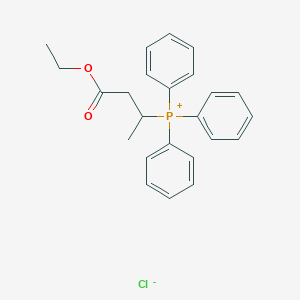
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is a member of the phosphonium salts family, which are widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-ethoxy-4-oxobutan-2-yl moiety, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-ethoxy-4-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
Scientific Research Applications
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. The positively charged phosphonium ion can interact with negatively charged sites on enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Ethoxy-4-oxobutyl)(triphenyl)phosphonium bromide: Similar structure but with a bromide ion instead of chloride.
Triphenylphosphine oxide: Lacks the 4-ethoxy-4-oxobutan-2-yl moiety but shares the triphenylphosphine core.
Triphenylphosphine: The parent compound without the additional functional groups.
Uniqueness
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride is unique due to its combination of the triphenylphosphonium group with the 4-ethoxy-4-oxobutan-2-yl moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
79906-32-4 |
|---|---|
Molecular Formula |
C24H26ClO2P |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobutan-2-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H26O2P.ClH/c1-3-26-24(25)19-20(2)27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AXJHMOLOMWYNGP-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


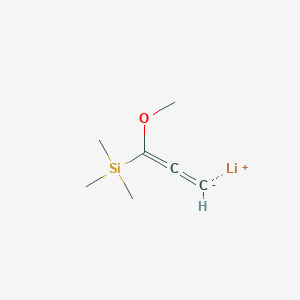
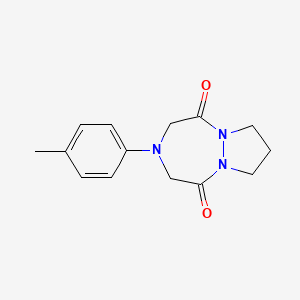
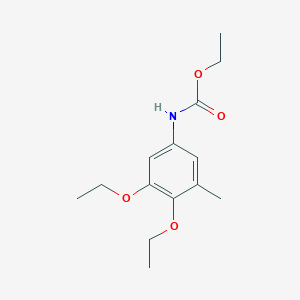

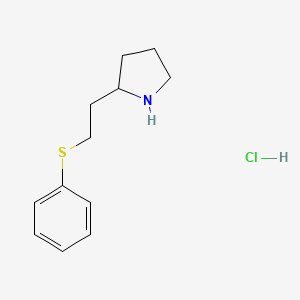
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
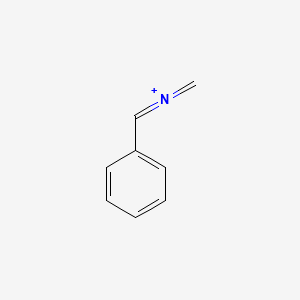
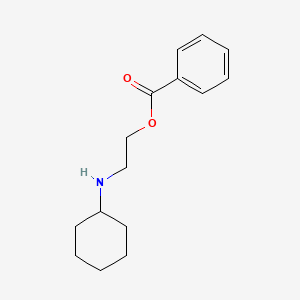


![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
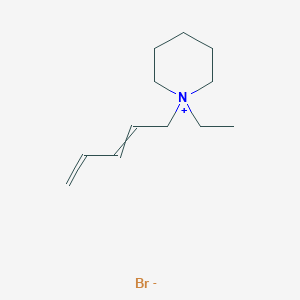
![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
